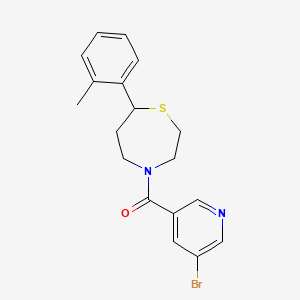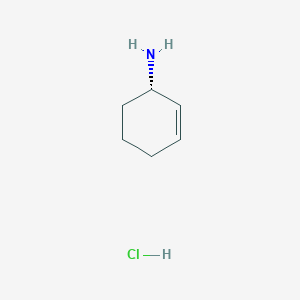
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Polymeric Materials
Research by Yigit et al. (2015) explored the synthesis of novel poly(2,5-dithienylpyrrole) derivatives functionalized with strong chromophore units such as azobenzene, coumarin, and fluorescein. These derivatives, including structures related to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, exhibit unique electrochemical and optoelectronic characteristics, suggesting potential applications in electrochromic devices and optoelectronics due to their color-changing properties under different states and good long-term stability (Yigit et al., 2015).
Antitumor Activities
A study by Kwon et al. (2015) synthesized a series of novel terpyridine-skeleton molecules, incorporating conformational rigidity and targeting topoisomerases. While not directly mentioning 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, related compounds demonstrated significant inhibition of tumor growth and metastasis in animal models, indicating the potential for antitumor applications (Kwon et al., 2015).
Synthetic Methodologies
Research by Osipov et al. (2018) on the synthesis of β-(о-hydroxybenzyl)pyridines via three-component condensation highlights the synthetic versatility of compounds related to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one. This work underlines the compound's relevance in facilitating the development of novel synthetic methodologies for pyridine derivatives (Osipov et al., 2018).
Neuroprotective and Anti-neuroinflammatory Properties
A study on the chemical constituents from the fermented mycelia of the medicinal fungus Xylaria nigripes identified compounds with structures similar to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one. These compounds demonstrated neuroprotective and anti-neuroinflammatory properties, suggesting potential applications in treating neurological disorders (Xiong et al., 2016).
Monoamine Oxidase Inhibitors
Mattsson et al. (2014) synthesized a series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, showing selective inhibition of human monoamine oxidase A. This research indicates the potential of compounds like 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one in developing new treatments for disorders associated with monoamine oxidase A, such as depression (Mattsson et al., 2014).
Antimicrobial Activity
Research by Regal et al. (2020) into new coumarin and dicoumarol derivatives, including methods that might involve compounds akin to 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, found that these compounds have appreciable antimicrobial activities. This underscores the compound's relevance in the development of new antimicrobial agents (Regal et al., 2020).
Propiedades
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-3-27-19-8-4-5-9-20(19)29-22-15(2)28-23-16(21(22)26)10-11-18(25)17(23)14-24-12-6-7-13-24/h4-5,8-11,25H,3,6-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULJBWKHMWPDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine](/img/structure/B2600813.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)
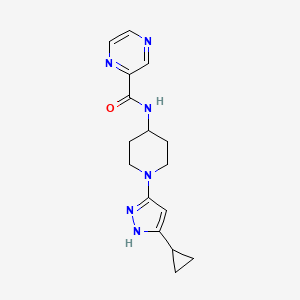
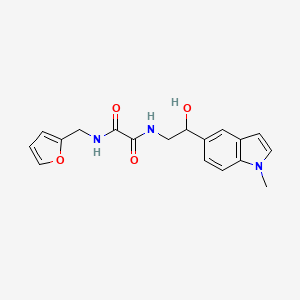
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)
![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)
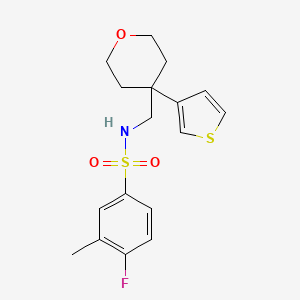
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2600825.png)
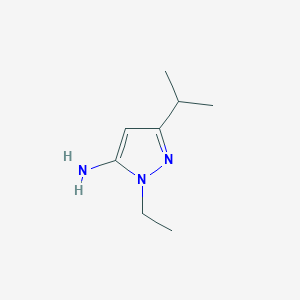

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600830.png)
